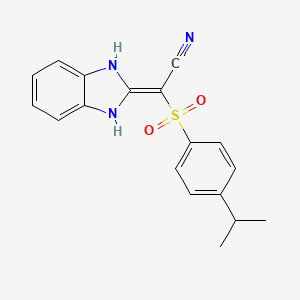

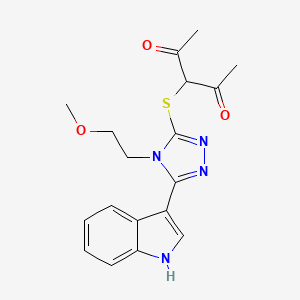

![molecular formula C16H16N4OS2 B2444711 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1172559-35-1](/img/structure/B2444711.png)

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrole ring and two thiazole rings. These types of rings are often found in biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the acetamide linkage. The electronic and steric properties of these groups would likely have a significant impact on the compound’s reactivity and behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its size, shape, charge distribution, and the specific functional groups it contains .Scientific Research Applications

Heterocyclic Compound Synthesis

- Various heterocyclic compounds, including those incorporating thiadiazole, thiazole, and pyrrole moieties, have been synthesized and assessed for their biological activities. These compounds have shown promise in applications such as insecticidal agents against cotton leafworms and as potential antitumor agents (Fadda et al., 2017; Shams et al., 2010).

Antimicrobial and Antitumor Activities

- New heterocycles have been synthesized with antimicrobial activities. Compounds incorporating pyrrole and thiazole moieties, derived from cyanoacetamides, have been characterized and shown to have antimicrobial properties (Bondock et al., 2008). Additionally, some compounds have demonstrated significant antitumor activities when screened against various human cancer cell lines, highlighting their potential in cancer research (Janardhan et al., 2014).

Antioxidant Activity

- Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. These complexes showed significant antioxidant properties, suggesting their potential use in medicinal chemistry (Chkirate et al., 2019).

Metabolic Stability Improvement

- Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocyclic analogs to improve metabolic stability. This work contributes to the development of more stable and effective cancer therapeutics (Stec et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSFLIRXUPJAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide](/img/structure/B2444637.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2444638.png)

![2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride](/img/structure/B2444641.png)

![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2444643.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2444647.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2444648.png)